molecular formula C15H19N3O4S B2385428 2-methoxy-5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1203310-47-7

2-methoxy-5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B2385428
M. Wt: 337.39
InChI Key: WHWVYIGSTOATTE-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, redox potential, and reactivity, are also often studied.


Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

Compounds with benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy (PDT) and cancer treatment. For instance, new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have shown remarkable potential as Type II photosensitizers for treating cancer in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for the effectiveness of PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Certain benzenesulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various tumor cell lines. For example, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides were investigated for their in vitro antiproliferative activity and showed significant potential as lead anticancer agents. Some derivatives demonstrated higher antiproliferative activity than standard drugs against specific cancer cell lines, indicating the potential for developing new anticancer therapies (Motavallizadeh et al., 2014).

Antimicrobial Activity

Benzenesulfonamide derivatives have also been synthesized for their potential antimicrobial activity. Research into arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide groups, has shown promising antimicrobial activity against various bacteria and fungi. This suggests the applicability of benzenesulfonamide derivatives in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition for Therapeutic Applications

The inhibition of carbonic anhydrases by benzenesulfonamide derivatives represents another significant area of research. These inhibitors have been studied for their potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and even certain cancers. The specificity and potency of these inhibitors against various isoforms of carbonic anhydrase can be tailored by modifying the benzenesulfonamide structure, demonstrating the versatility of this chemical group in drug design (Gul et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-methoxy-5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-12-6-7-13(22-2)14(11-12)23(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWVYIGSTOATTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

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